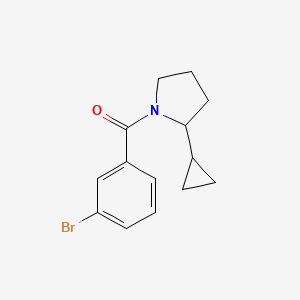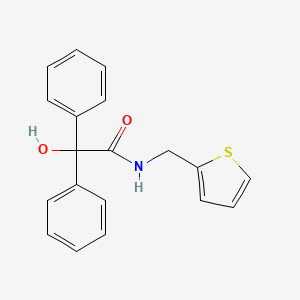
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in the regulation of immune and inflammatory responses, as well as cell survival and proliferation. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 exerts its inhibitory effect on NF-κB by covalently modifying the cysteine residue at position 179 in the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. This modification prevents the activation of IKK and subsequent NF-κB activation.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in immune and inflammatory responses, as well as cell survival and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its high specificity and potency for the NF-κB pathway. It allows researchers to selectively target this pathway without affecting other signaling pathways. However, one of the limitations of using 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 is its potential for off-target effects and toxicity at high concentrations, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the research and development of 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082. One area of interest is the potential therapeutic applications of 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 in cancer treatment, where it has been shown to enhance the efficacy of chemotherapy and radiation therapy. Another area of interest is the development of novel derivatives and analogs of 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 with improved potency and selectivity for the NF-κB pathway. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 and its potential for off-target effects and toxicity in vivo.
Synthesis Methods
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form 4-bromoacetophenone oxime, which is then reacted with methylamine and ethylene glycol to form the final product, 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082.
Scientific Research Applications
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 has been widely used as a research tool to investigate the role of the NF-κB pathway in various biological processes. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of downstream gene expression and cellular responses mediated by NF-κB.
properties
IUPAC Name |
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17(6-7-18)13(19)12-8-11(15-16-12)9-2-4-10(14)5-3-9/h2-5,8,18H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFXWFLHTSTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)
![7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)
![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)